4-Ethoxy-2,3-dihydroxybenzaldehyde
Description
4-Ethoxy-2,3-dihydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a benzene ring with hydroxyl groups at positions 2 and 3, an ethoxy group at position 4, and an aldehyde functional group.
Properties
CAS No. |
757995-98-5 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-ethoxy-2,3-dihydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-5,11-12H,2H2,1H3 |
InChI Key |
WOSWBATZOUYEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-ethoxy-2,3-dihydroxybenzaldehyde with key analogs, emphasizing substituent effects on physicochemical properties, biological activity, and synthetic accessibility.
Structural and Substituent Differences
Key Observations :
- Electron Effects : The ethoxy group in this compound is electron-donating, which may enhance the stability of the aldehyde group compared to the electron-withdrawing fluoro substituent in 4-fluoro-2,3-dihydroxybenzaldehyde .
- Biological Relevance : The dihydroxy groups in all analogs enable metal chelation, a critical feature for antioxidant and enzyme-mimetic activity (e.g., superoxide dismutase (SOD)-like activity) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Solubility (Polar Solvents) | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| This compound | Moderate | 1.2 | Not Reported |
| 5-Tert-butyl-2,3-dihydroxybenzaldehyde | Low | 2.8 | 122–124 |
| 4-Fluoro-2,3-dihydroxybenzaldehyde | High | 0.9 | Not Reported |
Table 2: SOD-like Activity of Derivatives (IC₅₀, µmol/L)
| Compound | Ligand IC₅₀ | Zn Complex IC₅₀ |
|---|---|---|
| 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde | 0.7–6.9 | 0.4–16.9 |
| This compound* | Not Tested | Not Tested |
*Predicted to exhibit intermediate activity due to balanced electron effects.
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